molecular formula C9H17O4P B8665501 Dimethyl (2-cyclopentyl-2-oxoethyl)phosphonate CAS No. 58612-18-3

Dimethyl (2-cyclopentyl-2-oxoethyl)phosphonate

Cat. No. B8665501
M. Wt: 220.20 g/mol
InChI Key: JTVKAJITWPEQNJ-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

To a stirred solution of dimethyl methylphosphonate (11.55 g, 0.093 mol) in 150 ml of anhydrous THF at -78° C. was added dropwise a solution of n-butyl lithium in hexane (1.67N, 56.1 ml, 0.094 mol) under argon atmosphere, and the mixture was stirred for 30 minutes. To this reaction mixture was added a solution of methyl cyclopentanecarboxylate (5.0 g, 0.039 mol) in 10 ml of anhydrous THF. After being stirred for 30 minutes, the reaction mixture was allowed to warm to 0° C. and stirred for 1 hour. The reaction mixture was diluted with 5.4 ml of acetic acid and 10 ml of water, and concentrated. 30 ml of water was added to the residue. The mixture was extracted with ethyl acetate (100 ml×2). The combined organic layers were washed with water (20 ml) and brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled under reduced pressure to give a colorless transparent oil of dimethyl 2-cyclopentyl-2-oxo-ethylphosphonate (7.65 g, 0.035 mol, yield 89.1%, b.p. 106°-108° C./0.2 mmHg), which was assigned the structure by the following data:
Quantity
11.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[CH:19]1([C:24](OC)=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>C1COCC1.C(O)(=O)C.O>[CH:19]1([C:24](=[O:25])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4])[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
11.55 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
56.1 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
30 ml of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 ml×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)C(CP(OC)(OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.035 mol
AMOUNT: MASS 7.65 g
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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